

# Early Investigations into the Hypnotic Properties of Nirvanol: A Technical Review

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## Compound of Interest

Compound Name: Nirvanol

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## Introduction

**Nirvanol**, chemically known as 5-ethyl-5-phenylhydantoin, is a compound with a notable, albeit brief, history in the annals of pharmacology. Initially introduced for its hypnotic effects, its clinical application was ultimately curtailed by significant toxicity. This technical guide delves into the early studies of **Nirvanol**'s hypnotic properties, a challenging endeavor due to the scarcity of digitized scientific literature from the early 20th century. Consequently, this document synthesizes the available historical context with plausible reconstructions of the scientific methodologies of the era to provide a comprehensive overview for the modern researcher. **Nirvanol**'s primary recognition in contemporary pharmacology is as the active metabolite of the anticonvulsant mephentyoin, where it contributes significantly to both the therapeutic and adverse effects.<sup>[1]</sup>

## Quantitative Data Summary

Detailed quantitative data from early 20th-century studies on the hypnotic effects of **Nirvanol** are not readily available in accessible digital archives. The discontinuation of the drug due to toxicity likely limited the extent of its clinical investigation and the subsequent documentation. <sup>[1]</sup> However, based on the conventions of pharmacological reporting for hypnotics during that period, such as the barbiturates, the following table outlines the hypothetical parameters that would have been systematically recorded.

Parameter	Description	Hypothetical Data Range/Observations (for illustrative purposes)
Dosage for Hypnosis	The typical oral dose administered to induce sleep in adult patients.	100-300 mg
Time to Sleep Onset	The latency from drug administration to the onset of sleep.	30-60 minutes
Duration of Sleep	The total sleep time observed after a single dose.	6-8 hours
Quality of Sleep	Subjective reports from patients or observational notes on the nature of sleep (e.g., restful, disturbed).	Generally described as deep and uninterrupted in initial reports.
Adverse Effects	Documented side effects, particularly those related to the central nervous system and other organ systems.	Drowsiness upon waking, ataxia, skin rashes, fever, and in severe cases, hematological disorders.
Therapeutic Index	The ratio between the toxic dose and the therapeutic dose.	Narrow, leading to safety concerns.

## Experimental Protocols

The precise experimental protocols from the initial hypnotic studies of **Nirvanol** are not available. However, by examining the methodologies used for contemporaneous sedative-hypnotics like barbiturates, a probable experimental workflow can be reconstructed.[\[2\]](#)

**Objective:** To determine the hypnotic efficacy and safety profile of **Nirvanol** in human subjects.

**Study Design:** A small-scale, non-randomized, open-label trial in a hospital or institutional setting.

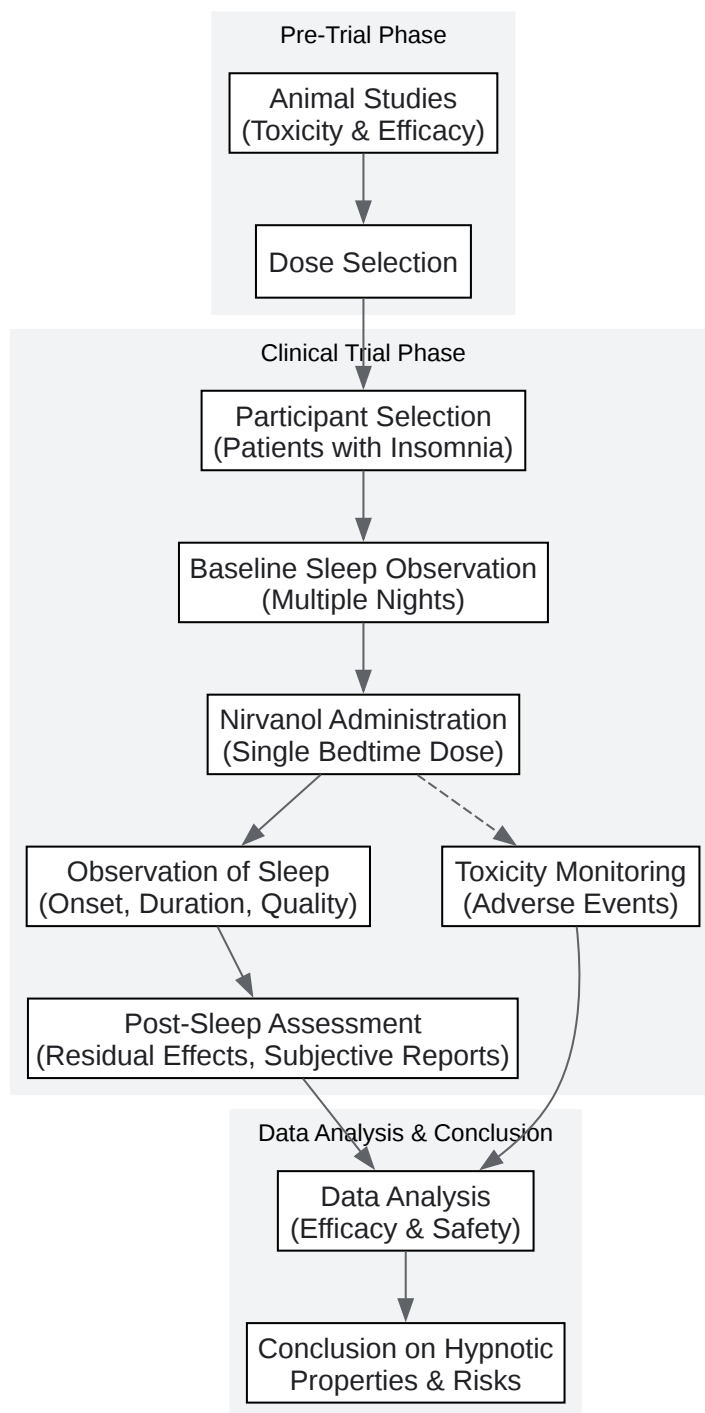
**Participants:** A cohort of patients experiencing insomnia or requiring sedation.

### Methodology:

- **Baseline Assessment:** For several nights prior to drug administration, baseline sleep patterns were recorded through nursing observations, noting sleep latency, duration, and any disturbances.
- **Drug Administration:** A single oral dose of **Nirvanol** was administered to the subjects at bedtime. The dosage would likely have been determined from prior animal studies.
- **Observation and Data Collection:**
  - Nurses or medical staff would observe the subjects to determine the time of sleep onset.
  - The duration of sleep would be recorded, along with the number and nature of any awakenings during the night.
  - Upon waking, subjects would be interviewed about their subjective experience of sleep quality.
  - Any residual effects, such as drowsiness, dizziness, or impaired coordination, would be noted.
- **Toxicity Monitoring:** Subjects would be monitored for any adverse reactions, with a particular focus on skin changes, fever, and general well-being, given the known toxicities of related compounds.
- **Dose-Response Evaluation (if conducted):** The protocol might have been repeated with varying doses to establish a dose-response relationship for both hypnotic efficacy and adverse effects.

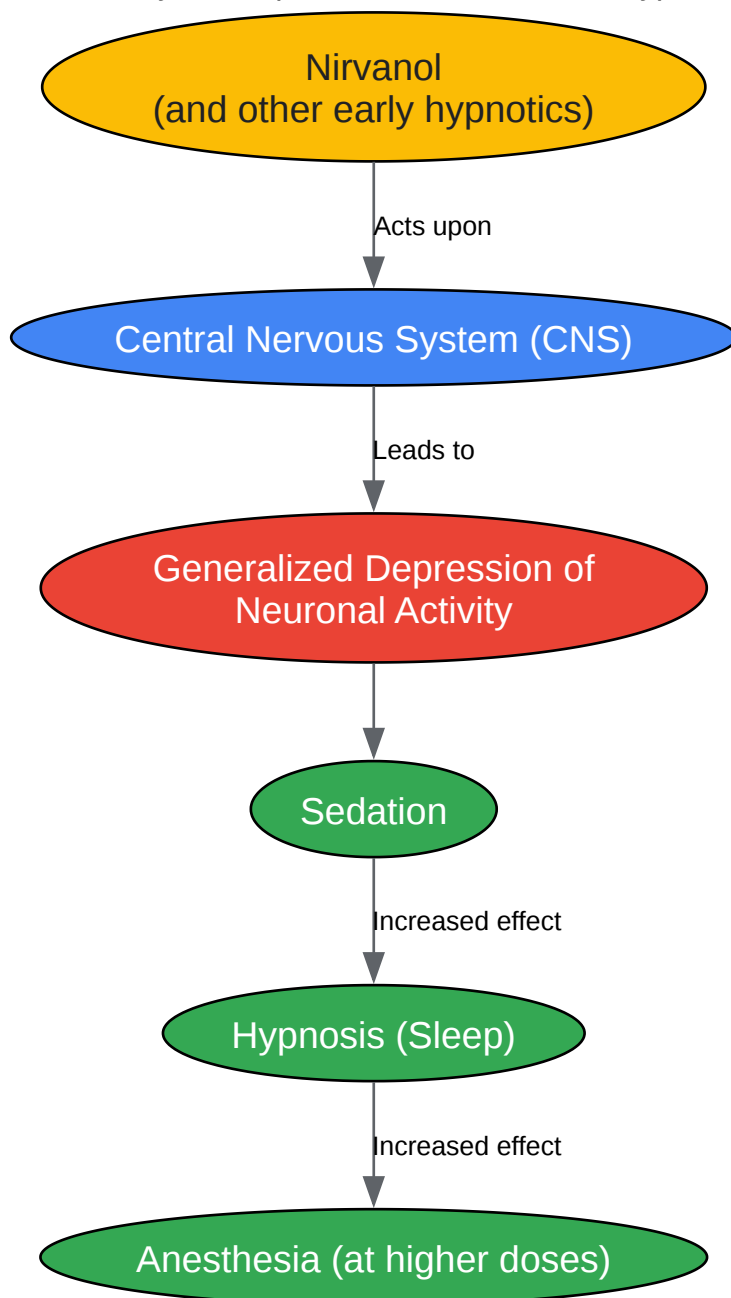
## Mandatory Visualizations

## Experimental Workflow for Early Hypnotic Drug Evaluation

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Caption: A plausible experimental workflow for evaluating **Nirvanol**'s hypnotic effects in the early 20th century.

#### Early 20th Century Conceptualization of Sedative-Hypnotic Action



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Caption: A simplified diagram illustrating the general understanding of sedative-hypnotic action in the early 20th century.

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)